Regioisomeric Carboxamide Position (2- vs. 6- vs. 7-Substitution) Generates Differential Thrombin Inhibitory Activity – Class-Level Evidence
In a systematic SAR study of 2,3-dihydro-1,4-benzodioxine derivatives as dual antithrombotic agents, regioisomeric attachment of the carboxamide at the 6- versus 7-position of the benzodioxane ring produced distinct thrombin inhibitory activities, with the (S)-6-substituted regioisomer (Compound 11b) achieving Ki(thrombin) = 1.67 ± 0.27 μM and IC₅₀(GPIIb/IIIa) = 0.665 ± 0.26 μM, whereas the corresponding 7-substituted regioisomers and (R)-enantiomers showed altered potency [1]. CAS 5856-51-9 bears the carboxamide at the 2-position, a regioisomeric variant not examined in this study, and therefore cannot be equated with either the 6- or 7-substituted series without dedicated experimental characterization. The 2-position substitution introduces an sp³ chiral center directly adjacent to the amide linker, creating a stereoelectronic environment fundamentally distinct from the planar 6- or 7-carboxamide analogs.
| Evidence Dimension | Regioisomer-dependent thrombin inhibition (Ki) |
|---|---|
| Target Compound Data | Not yet published for CAS 5856-51-9 (2-carboxamide regioisomer) |
| Comparator Or Baseline | 6-substituted (S)-regioisomer: Ki(thrombin) = 1.67 ± 0.27 μM; 7-substituted regioisomers: data available in source |
| Quantified Difference | Cannot be quantified; regioisomeric activity divergence is documented at class level for 6- vs. 7-substitution |
| Conditions | In vitro thrombin inhibition assay; GPIIb/IIIa fibrinogen binding assay; docking studies |
Why This Matters
Regioisomerism is a proven determinant of target engagement potency within this scaffold class; procurement of the 2-substituted regioisomer without assay-matched validation against 6- or 7-substituted analogs cannot be justified by class data alone, and users must verify target-specific SAR for this regioisomer.
- [1] Chavatte P, et al. Towards dual antithrombotic compounds – Balancing thrombin inhibitory and fibrinogen GPIIb/IIIa binding inhibitory activities of 2,3-dihydro-1,4-benzodioxine derivatives through regio- and stereoisomerism. European Journal of Medicinal Chemistry, 2013, 62, 329–340. View Source
